molecular formula C7H4ClF3N2O B1300500 3-Chloro-5-(trifluoromethyl)picolinamide CAS No. 338758-69-3

3-Chloro-5-(trifluoromethyl)picolinamide

Cat. No. B1300500
CAS RN: 338758-69-3
M. Wt: 224.57 g/mol
InChI Key: DVUFMZZZAYXFTB-UHFFFAOYSA-N
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Description

The compound 3-Chloro-5-(trifluoromethyl)picolinamide is a chemical entity that has been mentioned in the context of various research studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of 3-Chloro-5-(trifluoromethyl)picolinamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include amidization, diazanyl substitution, cyclocondensation, and hydrolysis, as seen in the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpicolinamide . Although the exact synthesis route for 3-Chloro-5-(trifluoromethyl)picolinamide is not provided, similar methodologies could potentially be applied, considering the structural similarities with the compounds mentioned in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS . These techniques are essential for confirming the structure of synthesized compounds, including the placement of functional groups and the overall molecular framework. For 3-Chloro-5-(trifluoromethyl)picolinamide, similar analytical methods would be used to determine its precise structure.

Chemical Reactions Analysis

The papers discuss the reactivity of picolinamide derivatives in various chemical reactions. For instance, the reaction of β-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone leads to the formation of trifluoromethylated pyrazoles . This indicates that the trifluoromethyl group in picolinamide derivatives can participate in reactions to form heterocyclic compounds. Additionally, the iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization suggests that picolinamide can act as a directing group in C-H activation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)picolinamide can be inferred from the properties of similar compounds. For example, the stability of chromium(III) tris(picolinate) and its ability to be absorbed intact into cells suggest that picolinamide derivatives can have significant stability and potential bioavailability . The presence of the trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which could affect its reactivity and interaction with biological systems.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study by Das et al. (2004) focused on the synthesis and electrochemical properties of ruthenium(III) complexes of N-(aryl)picolinamide, revealing insights into the coordination chemistry and electronic structure of these complexes (Das et al., 2004).
    • Yao Jian-wen (2012) discussed an improved synthesis method for the antitumor drug Sorafenib, utilizing intermediates like methyl 4-chloropicolinate and 4-chloro-N-methylpicolinamide, demonstrating the role of picolinamide derivatives in pharmaceutical synthesis (Yao Jian-wen, 2012).
    • Research by Mulqi et al. (1982) examined the molecular structure of a palladium(II) complex with picolinamide, providing insights into metal-amide bond characteristics (Mulqi et al., 1982).
  • Applications in Sensing and Imaging :

    • Kuswandi et al. (2007) developed a disposable mercury ion-selective optode based on trityl-picolinamide, indicating the potential of picolinamide derivatives in environmental sensing technologies (Kuswandi et al., 2007).
    • Kil et al. (2014) explored the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4, based on 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, highlighting the use of picolinamide derivatives in PET imaging (Kil et al., 2014).
  • Extraction and Separation Processes :

    • A study by Kwon et al. (1999) focused on the extraction of Eu-152, Nd, and Am-241 from simulated liquid wastes using picolinamide, emphasizing the utility of picolinamide derivatives in nuclear waste management (Kwon et al., 1999).
  • Catalysis and Organic Synthesis :

    • Zhao and Chen (2011) developed a palladium-catalyzed method for functionalizing the ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates, showcasing the role of picolinamide derivatives in catalytic organic synthesis (Zhao and Chen, 2011).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFMZZZAYXFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363148
Record name 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)picolinamide

CAS RN

338758-69-3
Record name 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338758-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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